Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate
Overview
Description
Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate is a chemical compound with the molecular formula C10H13N3O4. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound features a nitropyridine moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitropyridine and ethyl bromoacetate.
Reaction Conditions: The reaction involves the nucleophilic substitution of ethyl bromoacetate with 3-nitropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions include amino derivatives, substituted esters, and carboxylic acids.
Scientific Research Applications
Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It is employed in studies investigating the biological activity of nitropyridine derivatives.
Industrial Applications: The compound finds use in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate can be compared with similar compounds such as:
Ethyl 2-(3-nitropyridin-2-yl)acetate: This compound has a similar structure but differs in the position of the nitro group on the pyridine ring.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[methyl-(3-nitropyridin-4-yl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-3-17-10(14)7-12(2)8-4-5-11-6-9(8)13(15)16/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVJGLXCSCOWGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C1=C(C=NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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